

# Spectroscopic data (NMR, IR, MS) for 5-Bromoisoquinolin-8-amine

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## Compound of Interest

Compound Name: **5-Bromoisoquinolin-8-amine**

Cat. No.: **B113246**

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An In-depth Technical Guide to the Spectroscopic Characterization of **5-Bromoisoquinolin-8-amine**

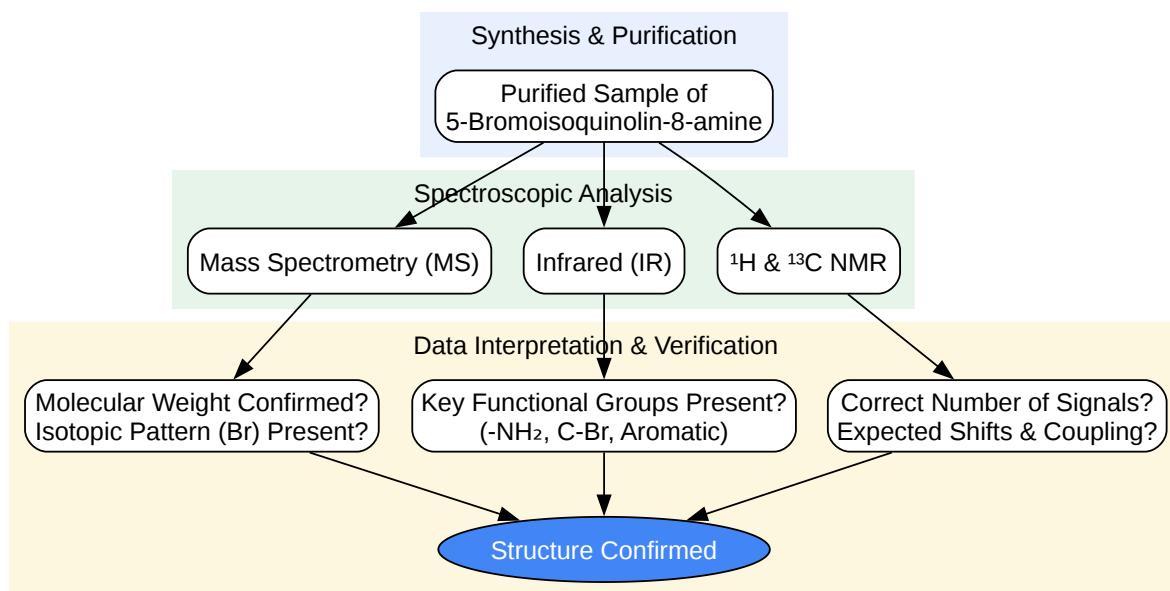
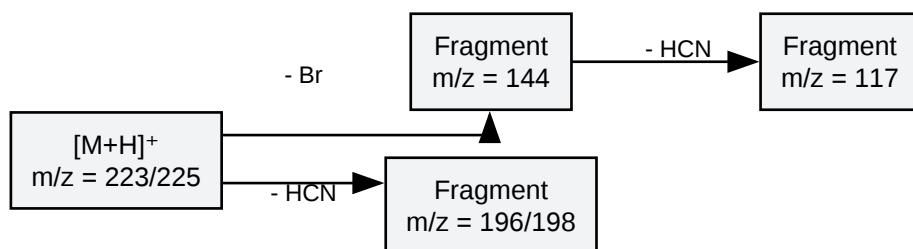
## Abstract

**5-Bromoisoquinolin-8-amine** is a key heterocyclic building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties.<sup>[1][2]</sup> Unambiguous structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. By integrating predicted data, derived from established principles and analysis of analogous structures, with practical experimental considerations, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will not only present the expected spectral data but also delve into the causality behind the spectral features, offering a field-proven framework for analysis.

## Foundational Analysis: The Molecular Structure

Before interpreting any spectral data, a foundational understanding of the molecule's structure is essential. **5-Bromoisoquinolin-8-amine** consists of an isoquinoline core, a bicyclic aromatic system containing one nitrogen atom. The key substituents are a bromine atom at position 5 and a primary amine group at position 8.

The bromine atom, being electronegative, exerts a moderate electron-withdrawing inductive effect. The amine group, conversely, is a strong electron-donating group through resonance, significantly influencing the electron density of the aromatic rings. This interplay of electronic effects is the primary determinant of the chemical environment for each proton and carbon atom, which is directly reflected in the NMR spectra.



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Figure 3: Workflow for the integrated spectroscopic confirmation of **5-Bromoisoquinolin-8-amine**.

## Conclusion

The comprehensive spectroscopic characterization of **5-Bromoisoquinolin-8-amine** is achieved through the synergistic application of NMR, IR, and MS.  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide the definitive map of the C-H framework, IR spectroscopy confirms the presence of critical amine and aromatic functional groups, and mass spectrometry validates the molecular weight while the characteristic bromine isotopic pattern serves as an unmistakable signature. This guide outlines the expected spectral features and provides the rationale behind them, equipping researchers with the knowledge to confidently verify the structure and purity of this important chemical intermediate.

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## Sources

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